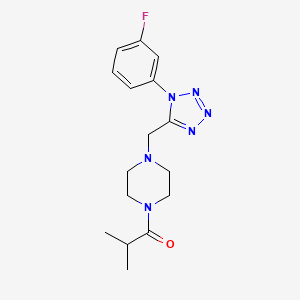

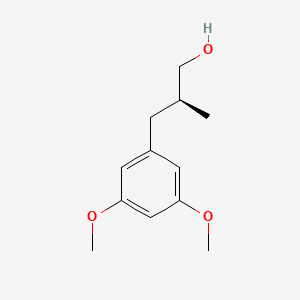

![molecular formula C12H22N2O3S B2806144 Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 2253629-79-5](/img/structure/B2806144.png)

Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

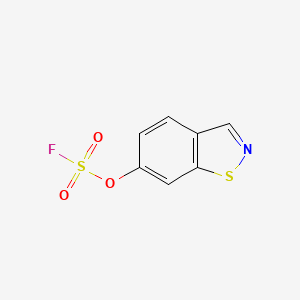

“Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate” is an organic intermediate often used in drug design . It has a molecular weight of 274.38 .

Synthesis Analysis

The synthesis of this compound can be achieved by starting with 4‑oxygenated piperidine‑1‑carboxylic acid tert-butyl ester to first prepare 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl 7-amino-7lambda6-thia-1-azaspiro[3.5]non-6-ene-1-carboxylate 7-oxide" . The InChI code is "1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-4-12(14)5-8-18(13,16)9-6-12/h8H,4-7,9H2,1-3H3, (H2,13,16)" .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Research into spirocyclic compounds, such as tert-butyl 7-imino-7-oxo-7λ⁶-thia-1-azaspiro[4.4]nonane-1-carboxylate, has shown their utility in synthesizing biologically active heterocyclic compounds. For instance, Moskalenko and Boev (2012) developed a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans with both carbo- and heterocyclic fragments, indicating the potential for creating diverse biologically active molecules (Moskalenko & Boev, 2012).

Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the versatility of spirocyclic compounds for further chemical modification and exploration of novel chemical space, which could be relevant for derivatives of tert-butyl 7-imino-7-oxo-7λ⁶-thia-1-azaspiro[4.4]nonane-1-carboxylate (Meyers et al., 2009).

Applications in Medicinal Chemistry

The structural features of spirocyclic compounds like tert-butyl 7-imino-7-oxo-7λ⁶-thia-1-azaspiro[4.4]nonane-1-carboxylate lend themselves to the synthesis of novel biologically active molecules. For example, Sukhorukov et al. (2008) reported the transformation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic conditions, suggesting a pathway for creating compounds with potential biological activities (Sukhorukov et al., 2008).

The synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives for their antiviral activities, as investigated by Apaydın et al. (2019), highlight the relevance of spirocyclic structures in developing antiviral agents. Compounds within this study showed inhibitory effects against human coronavirus, pointing to the potential utility of tert-butyl 7-imino-7-oxo-7λ⁶-thia-1-azaspiro[4.4]nonane-1-carboxylate derivatives in antiviral drug development (Apaydın et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 7-imino-7-oxo-7λ6-thia-1-azaspiro[4.4]nonane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-4-5-12(14)6-8-18(13,16)9-12/h13H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHWIPNRGJRVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC12CCS(=N)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

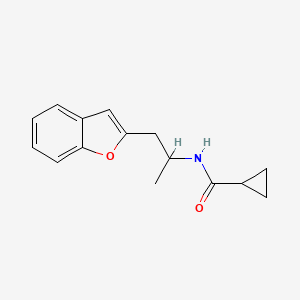

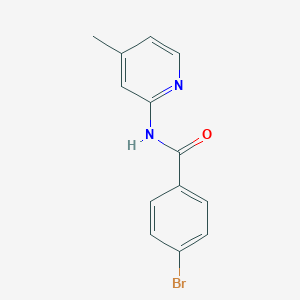

![ethyl (7Z)-2-(acetylamino)-7-({[(3-iodophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2806061.png)

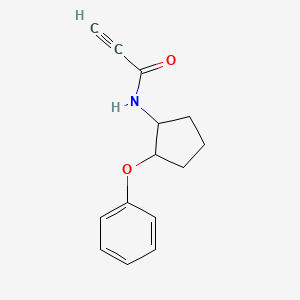

![5-(4-Ethoxyphenyl)-8-[(3-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2806063.png)

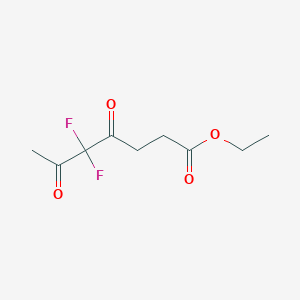

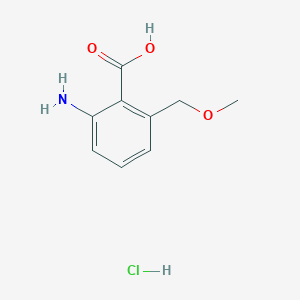

![N-[(3,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2806066.png)

![(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2806068.png)

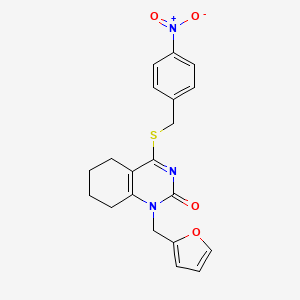

![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2806077.png)